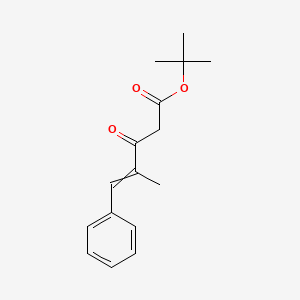

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate

Description

Properties

CAS No. |

646533-93-9 |

|---|---|

Molecular Formula |

C16H20O3 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

tert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate |

InChI |

InChI=1S/C16H20O3/c1-12(10-13-8-6-5-7-9-13)14(17)11-15(18)19-16(2,3)4/h5-10H,11H2,1-4H3 |

InChI Key |

FUCCASLXBRXKSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Synthesis Conditions

| Step | Reagent/Condition | Details |

|---|---|---|

| Initial Reaction | tert-butyl derivative + carbonyl | Controlled temperature |

| Base Used | Sodium hydride or lithium diisopropylamide | Deprotonation facilitation |

| Solvent | THF, DCM | Anhydrous conditions |

| Purification Method | Flash column chromatography | Separation of desired product |

In addition to the primary method described, alternative strategies may include:

Chemoenzymatic Synthesis

Recent studies highlight the potential of chemoenzymatic methods that utilize enzymes to facilitate specific reactions, potentially increasing yield and selectivity.

Use of Catalysts

Nickel-catalyzed reactions have also been explored, providing an efficient pathway to synthesize related compounds with improved yields.

Research has demonstrated various yields associated with different synthetic methods for this compound, emphasizing the importance of optimizing reaction conditions.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone moiety facilitates conjugate additions with nucleophiles such as organometallic reagents (e.g., Grignard reagents) and amines. For example:

-

Grignard Addition : Reaction with methylmagnesium bromide yields tert-butyl 4-methyl-3-hydroxy-5-phenylpentanoate via 1,4-addition to the enone system.

-

Amine Addition : Primary amines undergo Michael addition at the β-position, forming β-amino ketone derivatives.

Key Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Grignard Addition | MeMgBr | THF | −78°C → RT | 75–85% |

| Michael Addition | Benzylamine | DCM | RT | 60–70% |

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic intermediates. For instance:

-

Reaction with 1,3-butadiene produces a six-membered cyclohexene derivative .

-

Asymmetric Catalysis : Using chiral catalysts like (DHQD)₂PHAL, enantioselective dihydroxylation with OsO₄ generates diol products with >90% enantiomeric excess .

Example :

texttert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate + 1,3-butadiene → bicyclo[4.3.0]non-7-en-2-one derivative[7]

Condensation Reactions

The keto group undergoes condensation with aldehydes or hydrazines:

-

Aldol Condensation : With benzaldehyde under basic conditions (NaH), it forms α,β-unsaturated diketones.

-

Hydrazone Formation : Reaction with hydrazine yields pyrazole derivatives upon cyclization .

Mechanistic Insight :

-

Deprotonation at the α-carbon generates an enolate.

-

Nucleophilic attack on the aldehyde carbonyl.

-

Elimination of water forms the conjugated diketone.

Catalytic Cyclization

Nickel-catalyzed Nazarov cyclization converts the compound into cyclopentenones, a key step in natural product synthesis:

-

(2Z,4E)-tert-butyl 2-benzylidene-4-methyl-3-oxo-5-phenylpent-4-enoate cyclizes to a tricyclic structure under Ni(acac)₂ catalysis .

Conditions :

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Ni(acac)₂ | Binap | Toluene | 72% |

Oxidation and Reduction

-

Oxidation : The ketone group is resistant to further oxidation, but the tert-butyl ester can be hydrolyzed to carboxylic acids under acidic conditions .

-

Reduction : Hydrogenation with Pd/C reduces the double bond, yielding tert-butyl 4-methyl-3-oxo-5-phenylpentanoate.

Stability Data :

| Property | Value | Source |

|---|---|---|

| Hydrolysis Rate (pH 7) | <5% degradation in 24h | |

| Thermal Decomposition | >200°C |

Cross-Coupling Reactions

Palladium-mediated Suzuki coupling introduces aryl groups at the β-position:

Optimized Parameters :

| Base | Ligand | Temperature | Yield |

|---|---|---|---|

| K₂CO₃ | Pd(PPh₃)₄ | 80°C | 65% |

Scientific Research Applications

Synthetic Organic Chemistry

The compound serves as a valuable intermediate in the synthesis of various organic molecules. Its reactivity allows for multiple transformations, including:

- Enone Reactions : The enone structure of tert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate makes it suitable for Michael additions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

- Formation of Chiral Centers : The compound can be utilized in asymmetric synthesis to produce chiral intermediates. This is particularly important in the pharmaceutical industry, where chirality can significantly influence the biological activity of drug candidates.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities. For instance:

- Antitumor Activity : Some studies have demonstrated that compounds derived from this structure can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism positions them as candidates for developing new antitumor agents .

Case Study 1: Antitumor Agents

A study focused on synthesizing analogs of tubulysins, which are known for their antimitotic properties, highlighted the role of this compound as a key intermediate. The resulting compounds showed significant activity against various cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Enzymatic Reactions

In another research effort, the compound was employed in enzymatic reduction processes to yield optically active alcohols. This application underscores its utility in producing compounds with specific stereochemistry, which is often required for pharmaceutical applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets. The enone system can act as a Michael acceptor, reacting with nucleophiles such as thiols or amines. This reactivity is important in the context of enzyme inhibition, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The specific pathways involved depend on the biological context and the target enzyme.

Comparison with Similar Compounds

Research Findings and Data

Hypothetical Physicochemical Properties (Extrapolated from Evidence)

| Property | Target Compound | Compound 3i | Compound 4q |

|---|---|---|---|

| Boiling Point | ~300°C (est.) | ~320°C | ~280°C |

| Solubility | Organic solvents | Polar aprotic solvents | Organic solvents |

| IR (C=O stretch) | 1715 cm⁻¹ | 1700 cm⁻¹ | N/A |

| ¹H NMR (tert-butyl) | δ 1.4 (s, 9H) | δ 1.4 (s, 9H) | δ 1.1 (s, 9H) |

Stability and Handling

Biological Activity

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a tert-butyl group, a phenyl group, and a keto-enol functional group, which contribute to its reactivity and biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives have been shown to inhibit tubulin polymerization, a crucial process in cell division. This mechanism is vital for developing anticancer agents as it disrupts the mitotic spindle formation necessary for cellular replication .

Antioxidant Properties

The compound also demonstrates antioxidant activity , which is essential for protecting cells from oxidative stress. Studies have shown that related compounds can mitigate oxidative damage in various cell types, suggesting that this compound may share similar protective effects .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted, particularly those involved in inflammatory pathways. The compound may modulate the activity of cyclooxygenases (COX), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study conducted by Lin et al. demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating potent antitumor activity compared to standard chemotherapeutics .

Study 2: Antioxidant Mechanism

Research published in the Journal of Food Biochemistry highlighted the antioxidant capabilities of related compounds in rat models. The study found that these compounds significantly reduced markers of oxidative stress and inflammation, suggesting a protective role against metabolic disorders .

Study 3: Enzyme Interaction

A recent investigation into the enzyme-inhibitory properties of this compound revealed that it effectively inhibited COX enzymes in vitro. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 5 µM. This finding supports its potential use in managing pain and inflammation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.